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Compound of Interest

Compound Name: WNK463

Cat. No.: B611815

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed analysis of the kinase selectivity profile of WNK463, a potent
pan-WNK (With-No-Lysine) kinase inhibitor. The data presented here offers a comparative
perspective on its on-target potency and off-target effects against a broad panel of kinases,
supported by experimental methodologies and pathway context.

WNK463: On-Target Potency

WNK463 demonstrates high potency against all four members of the WNK kinase family. In
vitro biochemical assays have established the following half-maximal inhibitory concentrations
(IC50):

Kinase IC50 (nM)
WNK1 5
WNK?2 1
WNK3 6
WNK4 9

Table 1: IC50 values of WNK463 against WNK kinase isoforms.
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Kinase Selectivity Profile of WNK463

To assess the selectivity of WNK463, its activity was profiled against a broad panel of human
kinases. The following table summarizes the percentage of remaining kinase activity in the
presence of 1.0 uM WNK463, providing a clear view of its off-target inhibition profile. A lower

percentage indicates stronger inhibition.
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Kinase % Act?vi-ty Kinase % Act?vi-ty Kinase % Act?vi-ty
Remaining Remaining Remaining
WNK1 <10 EPH-B2 128 MKK2 127
WNK2 <10 MARK4 124 DDR2 122
WNK3 <10 PKC alpha 120 IRAK4 120
WNK4 <10 ULK1 120 TTBK1 119
OSR1 104 MST?2 119 MNK1 117
AMPK (hum) 116 STK33 116 YES1 116
PKB alpha 115 PIM1 115 BRK 115
MNK?2 114 CK1 delta 114 NUAK1 114
p38 gamma
MAPK 114 PLK1 114 TAK1 114
DAPK1 113 IRAK1 113 PDK1 113
p38 beta
MAPK 113 NEK6 112 MPSK1 112
EPH-A4 112 FGF-R1 111 ABL 111
IR 111 HER4 110 PHK 110
DYRK3 109 IRR 109 MEKK1 108
MAPKAP-K3 108 GCK 108 ASK1 108
BTK 108 CK2 107 TGFBR1 107
EPH-A2 107 MSK1 107 IKK beta 106
DYRK1A 106 TESK1 106 TSSK1 106
PAKS 105 TLK1 105 Src 105
Lck 105 PDGFRA 105 ERK1 105
PKD1 105 MST4 105 IGF-1R 105
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PKA 105 PIM3 105 BRSK2 104
PAK6 104 LKB1 104 GSK3 beta 104
Aurora B 103 TBK1 103 MST3 103
CAMK1 103 MINK1 102 CHK1 102
MKK6 102 PRAK 102 TTBK2 102
HIPK2 102 SIK2 102 ERKS 102
JNK1 102 Aurora A 102 VEGFR1 101
CDK2-Cyclin CDK9-Cyclin

A 101 1 101 ERKS5 101
MARK3 101 EPH-B3 100 PKB beta 100
CSK 100 PINK 100 SMMLCK 100
PRK2 99 RIPK2 99 NEK2a 99
PKC gamma 98 MLK1 98 TIE2 98
MARK1 98 TTK 98 PIM2 98
EF2K 97 MAPKAP-K2 97 PKC zeta 97
CAMKK beta 97 MAP4K3 97 ROCK 2 97
JNK3 96

Table 2: Kinase selectivity profile of WNK463 at 1.0 uM. Data sourced from the International
Centre for Kinase Profiling.

It has also been reported that when tested at a higher concentration of 10 uM against a panel
of 442 kinases, WNK463 displayed greater than 50% inhibition against only two of these
kinases, underscoring its high selectivity.

Comparison with an Alternative WNK Inhibitor:
WNK-IN-11
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To provide further context for WNK463's selectivity, it is compared here with another known
WNK inhibitor, WNK-IN-11.

Feature WNK463 WNK-IN-11
Primary Target(s) Pan-WNK (WNK1/2/3/4) WNK1
IC50 (WNK1) 5nM 4 nM

. i Highly selective. At 10 uM
Highly selective. At 10 uM

o ] against 442 kinases, >50% o o
Selectivity Profile o significant off-target inhibition
inhibition of only 2 off-target

against 440 kinases,

was observed only against
BTK and FER kinases.[1]

kinases was observed.

Binding Mode ATP-competitive Allosteric

Table 3: Comparison of WNK463 and WNK-IN-11.

WNK Signaling Pathway

WNK kinases are key regulators of ion homeostasis and blood pressure. They act upstream of
the SPAK (STE20/SPS1-related proline/alanine-rich kinase) and OSR1 (oxidative stress-
responsive kinase 1) kinases, which in turn phosphorylate and regulate various ion co-
transporters.
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Caption: WNK kinase signaling pathway and the inhibitory action of WNK463.
Experimental Protocols
In Vitro Kinase Inhibition Assay (Representative Protocol using ADP-Glo™)

The selectivity of WNK463 against a panel of kinases is typically determined using an in vitro
kinase assay that measures the amount of ADP produced, which is directly proportional to
kinase activity. The ADP-Glo™ Kinase Assay is a common method for this purpose.

Materials:
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Purified recombinant kinases

Specific peptide substrates for each kinase

WNK463 (or other test inhibitors) dissolved in DMSO

Kinase reaction buffer (e.g., 40 mM Tris-HCI pH 7.5, 20 mM MgClz, 0.1 mg/mL BSA)

ATP solution

ADP-Glo™ Kinase Assay Kit (Promega), which includes ADP-Glo™ Reagent and Kinase
Detection Reagent

384-well white assay plates

Procedure:

Compound Preparation: A serial dilution of WNK463 is prepared in DMSO and then further
diluted in the kinase reaction buffer to the desired final concentrations. A DMSO-only control
IS included.

Kinase Reaction Setup:

o To each well of a 384-well plate, add the specific kinase in kinase reaction buffer.

o Add the diluted WNK463 or DMSO control to the wells and incubate for a defined period
(e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.

Initiation of Kinase Reaction: The kinase reaction is initiated by adding a mixture of the
specific peptide substrate and ATP to each well. The final ATP concentration is typically at or
near the Km for each specific kinase. The plate is then incubated at room temperature for a
specified time (e.g., 60 minutes).

Termination of Reaction and ATP Depletion: An equal volume of ADP-Glo™ Reagent is
added to each well. This terminates the kinase reaction and depletes the remaining
unconsumed ATP. The plate is incubated for 40 minutes at room temperature.
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e ADP to ATP Conversion and Signal Generation: Kinase Detection Reagent is added to each
well. This reagent converts the ADP generated by the kinase reaction into ATP and contains
luciferase and luciferin to produce a luminescent signal proportional to the amount of ADP
produced. The plate is incubated for 30-60 minutes at room temperature.

o Data Acquisition: The luminescence of each well is measured using a plate-reading
luminometer.

o Data Analysis: The luminescent signal is converted to percent inhibition relative to the DMSO
control. For IC50 determination, the percent inhibition data is plotted against the logarithm of
the inhibitor concentration and fitted to a sigmoidal dose-response curve. For single-point
screening, the percent activity remaining is calculated.

Preparation
Dispense Kinase Reaction Detection Analysis

into Plate
Add WNK463 & Add Substrate/ATP Add ADP-Glo™ Reagent Add Kinase Detection Measure Calculate % Inhibition
Incubate & Incubate (Terminate & Deplete ATP) Reagent (Generate Signal) Luminescence or IC50

Prepare WNK463
Dilutions
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b611815#wnk463-selectivity-profile-against-a-panel-
of-kinases]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
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and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 9/9 Tech Support


https://www.benchchem.com/product/b611815#wnk463-selectivity-profile-against-a-panel-of-kinases
https://www.benchchem.com/product/b611815#wnk463-selectivity-profile-against-a-panel-of-kinases
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b611815?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b611815?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

